1-benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
Description
1-Benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic 1,8-naphthyridine derivative characterized by a benzyl group at position 1, a 2-oxo-1,2-dihydro core, and a carboxamide moiety substituted with a 4-(diethylamino)-2-methylphenyl group. The compound’s structure combines electron-donating (diethylamino) and sterically bulky (benzyl, methylphenyl) substituents, which may influence its physicochemical properties and biological activity.
Properties
IUPAC Name |
1-benzyl-N-[4-(diethylamino)-2-methylphenyl]-2-oxo-1,8-naphthyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N4O2/c1-4-30(5-2)22-13-14-24(19(3)16-22)29-26(32)23-17-21-12-9-15-28-25(21)31(27(23)33)18-20-10-7-6-8-11-20/h6-17H,4-5,18H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCGYXXSFGJJFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC3=C(N=CC=C3)N(C2=O)CC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following comparison focuses on 1,8-naphthyridine-3-carboxamide derivatives with variations in substituents at positions 1 (R1) and the carboxamide-linked aryl/alkyl group (R2). Key parameters include molecular weight, melting point, synthetic yield, and substituent effects.
Substituent Variations and Physicochemical Properties
Table 1: Structural and Physical Properties of Selected 1,8-Naphthyridine-3-Carboxamides
*Calculated molecular weight based on formula.
Key Observations:
Substituent Impact on Physical State: Bulky or polar groups (e.g., benzyloxy in ) often result in oils, while halogenated derivatives (e.g., 4-chlorobenzyl in ) form crystalline solids due to enhanced intermolecular interactions. The target compound’s benzyl and diethylamino groups may favor a liquid or low-melting solid state, depending on crystallinity.
Molecular Weight and Lipophilicity:
- The target compound (MW 454.6) is heavier than fluorinated or chlorinated analogs (MW 403–424), suggesting higher lipophilicity, which may influence bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
